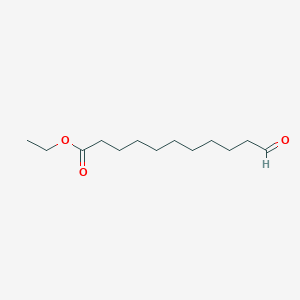![molecular formula C10H15Cl2N3O B13028163 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)
2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with two chlorine atoms and an amino group, linked to a butanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under controlled conditions.
Chlorination: The pyridazine ring is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Amination: The chlorinated pyridazine is reacted with an appropriate amine, such as 3,3-dimethylbutan-1-amine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions, using nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH in water, ROH in alcohol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylpentanoic acid
- 3,6-Dichloropyridazine
- 2-Amino-3,3-dimethylbutan-1-ol
Uniqueness
Compared to similar compounds, 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol stands out due to its specific substitution pattern and the presence of both chlorine atoms and an amino group on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H15Cl2N3O |
|---|---|
Peso molecular |
264.15 g/mol |
Nombre IUPAC |
2-[(3,6-dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C10H15Cl2N3O/c1-10(2,3)7(5-16)13-6-4-8(11)14-15-9(6)12/h4,7,16H,5H2,1-3H3,(H,13,14) |
Clave InChI |
UCBDCNPQYMEFCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CO)NC1=CC(=NN=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


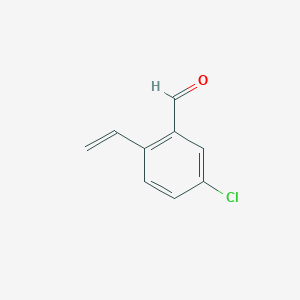
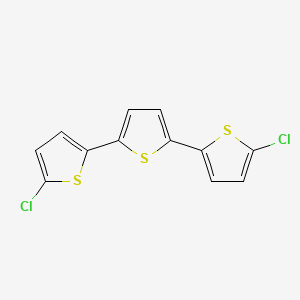
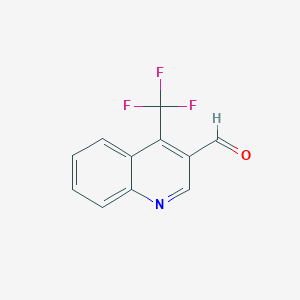
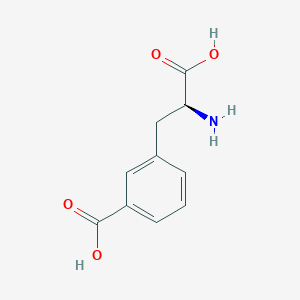
![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)
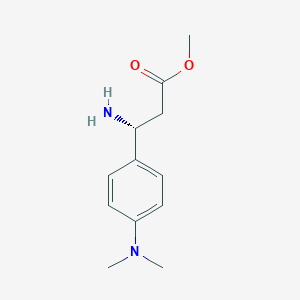
![3-Chloro-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B13028113.png)
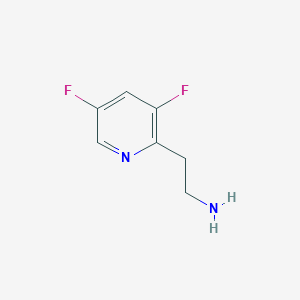
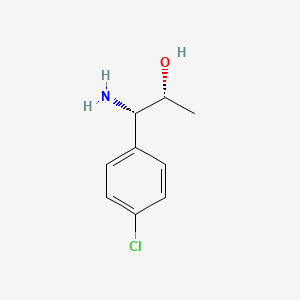
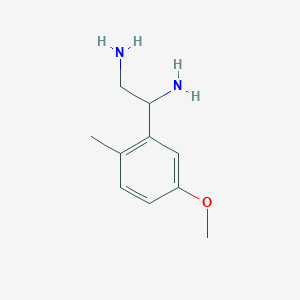
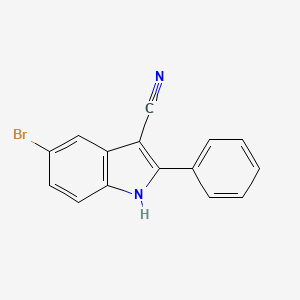
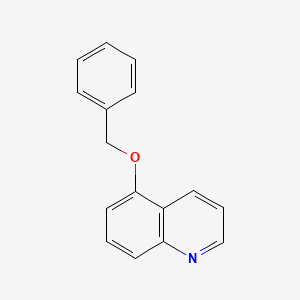
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
